molecular formula C14H13BF4N2O4 B3043265 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate CAS No. 828940-77-8

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate

Cat. No. B3043265
CAS RN: 828940-77-8
M. Wt: 360.07 g/mol
InChI Key: FOUOONCHVJQTTI-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyl)pyridine is a chemical compound with the molecular formula C12H10N2O2 . It is used in spectroscopic methods for the determination of phosgene and in tests for alkylating agents .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrobenzyl)pyridine consists of a pyridine ring attached to a nitrobenzyl group . The InChI Key is MNHKUCBXXMFQDM-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-(4-Nitrobenzyl)pyridine has been used in tests for alkylating agents following chemical oxidative activation .


Physical And Chemical Properties Analysis

4-(4-Nitrobenzyl)pyridine appears as a light yellow crystalline powder or crystals . It has a melting point of 69°C to 72°C . It is soluble in acetone but insoluble in water .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is Nitroreductase (NTR), an enzyme overexpressed in the hypoxic tumor microenvironment . NTR serves as a specific recognition site for tumor diagnosis in clinical trials .

Mode of Action

The compound, referred to as NTR probe (ZJ), is constructed on the structure of a pyrimidine derivative with a 4-aminobenzyl carbamate group . ZJ exhibits responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition . In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate group in ZJ can be reduced to a 4-aminobenzyl carbamate group by NTR .

Biochemical Pathways

Due to its self-immolative nature, the 4-aminobenzyl carbamate of the amino acid is released on the pyrimidine, resulting in the recovery of ZJ’s fluorescence signal . This sensitive fluorescence turn-on process can be completed in as fast as 20 minutes .

Result of Action

The result of the action of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is the visualization of overexpressed NTR in hypoxic cancer cells and zebrafish . This is achieved using two-photon fluorescence microscopy .

Action Environment

The action of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is influenced by the biological environment. The compound shows good stability and specificity for NTR activity sensing, according to negligible biological interference and differentiation among different types of NTR .

properties

IUPAC Name

methyl 1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxylate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O4.BF4/c1-20-14(17)12-6-8-15(9-7-12)10-11-2-4-13(5-3-11)16(18)19;2-1(3,4)5/h2-9H,10H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUOONCHVJQTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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